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Compound of Interest

Compound Name: 1-Cyclopropyl-2-nitrobenzene

Cat. No.: B077132

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Cyclopropyl-2-nitrobenzene is a nitroaromatic compound containing a cyclopropyl
substituent. This guide provides a comprehensive overview of its physicochemical properties,
available spectroscopic data, and general reactivity. Due to the limited availability of public
research on this specific molecule, this document also contextualizes its characteristics based
on related compounds and functional group chemistry. While computed data for its physical
and chemical properties are available, experimental values for key parameters such as melting
and boiling points remain largely unreported in the literature. Similarly, specific biological
activities and detailed synthetic protocols are not extensively documented. This guide
summarizes the existing information and highlights areas where further research is needed to
fully characterize this compound for potential applications in drug development and other
scientific fields.

Chemical and Physical Properties

The physicochemical properties of 1-Cyclopropyl-2-nitrobenzene have been primarily
characterized through computational methods. Experimental data for several key properties are
not readily available in peer-reviewed literature.

General Properties
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Property Value Source
Molecular Formula CoHsNO2 PubChem[1][2]
Molecular Weight 163.17 g/mol PubChem[1][2]
CAS Number 10292-65-6 PubChem[1][2]
IUPAC Name 1-cyclopropyl-2-nitrobenzene PubChem[2]

Computed Physicochemical Data

The following table summarizes the computationally predicted physicochemical properties of 1-
Cyclopropyl-2-nitrobenzene. These values are derived from computational models and may
differ from experimental results.

Property Computed Value Source

XLogP3 2.8 PubChem[2]

Topological Polar Surface Area  45.8 A2 PubChem[2], Guidechem[1]
Hydrogen Bond Donor Count 0 PubChem|[2]

Hydrogen Bond Acceptor ]

Count 2 PubChem[2], Guidechem[1]
Rotatable Bond Count 1 PubChem|[2]

Exact Mass 163.063328530 Da PubChem][2]

Monoisotopic Mass 163.063328530 Da PubChem|[2], Guidechem[1]
Complexity 183 PubChem|[2]

Experimental Physicochemical Data

As of the latest literature review, specific experimental data for the melting point, boiling point,
density, and solubility of 1-Cyclopropyl-2-nitrobenzene are not available. For context, the
related compound, nitrobenzene, is a liquid at room temperature with a melting point of 5.7 °C
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and a boiling point of 210.8 °C.[3] Nitrobenzene is sparingly soluble in water but soluble in
many organic solvents.[3]

Spectroscopic Data

Spectroscopic data for 1-Cyclopropyl-2-nitrobenzene is available in various databases,
providing the basis for its structural confirmation and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR and 3C NMR data for 1-Cyclopropyl-2-nitrobenzene are available through spectral
databases. These spectra are crucial for confirming the arrangement of protons and carbon
atoms within the molecule.

Mass Spectrometry (MS)

Mass spectrometry data, including GC-MS, is available for 1-Cyclopropyl-2-nitrobenzene.[2]
This data is essential for determining the molecular weight and fragmentation pattern of the
molecule.

Infrared (IR) Spectroscopy

Vapor-phase IR spectra for 1-Cyclopropyl-2-nitrobenzene have been documented.[2] The IR
spectrum provides information about the functional groups present in the molecule, such as the
nitro group and the aromatic ring.

Synthesis and Reactivity
Synthesis

A detailed, step-by-step experimental protocol for the synthesis of 1-Cyclopropyl-2-
nitrobenzene is not readily available in the surveyed literature. However, general synthetic
strategies for nitrocyclopropanes can be adapted. A plausible synthetic approach is the nitration
of cyclopropylbenzene.
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Caption: General workflow for the synthesis of 1-Cyclopropyl-2-nitrobenzene.
Experimental Protocol (General Concept):

A general procedure would involve the careful addition of a nitrating agent (a mixture of nitric
acid and sulfuric acid) to cyclopropylbenzene at a controlled temperature. The reaction typically
yields a mixture of ortho and para isomers due to the ortho-para directing effect of the
cyclopropyl group. The isomers would then be separated and purified using techniques such as
column chromatography.

Reactivity

The reactivity of 1-Cyclopropyl-2-nitrobenzene is dictated by its three main components: the
benzene ring, the cyclopropyl group, and the nitro group.

e Benzene Ring: The benzene ring is susceptible to electrophilic aromatic substitution. The
cyclopropyl group is an activating, ortho-para directing group, while the nitro group is a
deactivating, meta-directing group. The interplay of these two substituents will govern the
regioselectivity of further substitutions.

e Cyclopropyl Group: The cyclopropyl ring is strained and can undergo ring-opening reactions
under certain conditions, such as in the presence of strong acids or metal catalysts.
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 Nitro Group: The nitro group can be reduced to an amino group, which is a common
transformation in the synthesis of pharmaceuticals and other fine chemicals. This reduction
can be achieved using various reagents, such as catalytic hydrogenation or metal-acid
combinations.

Biological Activity

There is currently no specific information available in the scientific literature regarding the
biological activities of 1-Cyclopropyl-2-nitrobenzene. However, the biological activities of
related compounds containing cyclopropane rings are diverse and well-documented.
Cyclopropane-containing molecules have shown a wide range of biological effects, including
enzymatic inhibition and antimicrobial, antiviral, and antitumor activities.[4][5] The presence of
the nitroaromatic moiety also suggests potential for bioreductive activation, a mechanism
exploited in some hypoxia-activated prodrugs. Further research is required to determine if 1-
Cyclopropyl-2-nitrobenzene exhibits any significant biological effects.

Due to the lack of data on its biological activity and mechanism of action, a signaling pathway
diagram cannot be constructed at this time.

Logical Relationship of Properties and Potential
Applications

The physicochemical properties and functional groups of 1-Cyclopropyl-2-nitrobenzene
suggest potential, though currently unexplored, applications. The following diagram illustrates
the logical flow from its chemical features to hypothetical areas of interest for research and

development.
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Caption: Conceptual diagram of 1-Cyclopropyl-2-nitrobenzene's potential.

Conclusion

1-Cyclopropyl-2-nitrobenzene is a compound with well-defined computed physicochemical
properties and available spectroscopic data for its characterization. However, a significant gap
exists in the literature concerning its experimental physical properties, a detailed synthesis
protocol, and, most notably, its biological activities. The presence of the cyclopropyl and
nitroaromatic moieties suggests potential for interesting chemical reactivity and possible
applications in medicinal chemistry and materials science. This guide serves as a summary of
the current knowledge and a call for further experimental investigation to unlock the full
potential of this molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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